molecular formula C20H23N3O B2530037 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868978-40-9

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2530037
CAS No.: 868978-40-9
M. Wt: 321.424
InChI Key: YVANOAUTHIFDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is a fused heterocyclic ring system, and a phenylbutanamide group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Condensation reaction: 2-aminopyridine reacts with α-bromoketone to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors that allow for precise control of reaction conditions and efficient heat transfer. The use of solid support catalysts such as Al2O3 and TiCl4 can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated imidazo[1,2-a]pyridines.

Scientific Research Applications

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of the phenylbutanamide group, which may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridines.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-18(16-9-5-4-6-10-16)20(24)21-12-11-17-14-23-13-7-8-15(2)19(23)22-17/h4-10,13-14,18H,3,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVANOAUTHIFDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.